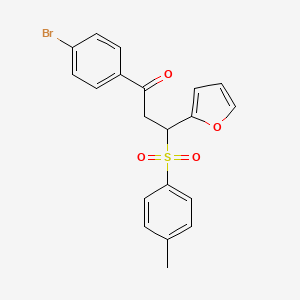

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-3-(furan-2-yl)-3-(4-methylphenyl)sulfonylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO4S/c1-14-4-10-17(11-5-14)26(23,24)20(19-3-2-12-25-19)13-18(22)15-6-8-16(21)9-7-15/h2-12,20H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGYVSWQBDXTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Furan Ring Formation: The construction of the furan ring through cyclization reactions.

Tosylation: The addition of a tosyl group to the propanone backbone.

Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow reactors and automated systems to enhance efficiency and consistency.

Análisis De Reacciones Químicas

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one as an anticancer agent. The compound exhibits inhibitory effects on specific cancer cell lines by disrupting cellular pathways critical for cancer cell survival. Research indicates that the bromophenyl group enhances its interaction with target proteins involved in tumor progression, leading to apoptosis in malignant cells .

Mechanism of Action

The mechanism of action involves the compound binding to target proteins, which alters their function and inhibits related biochemical pathways. This targeted interaction is crucial for developing novel therapeutic agents aimed at specific cancer types .

Organic Synthesis Applications

Reagent in Chemical Reactions

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one serves as a versatile reagent in organic synthesis, particularly in reactions requiring electrophilic activation. Its structure allows it to participate in various coupling reactions, facilitating the formation of complex organic molecules .

Synthesis of Novel Compounds

The compound is utilized in synthesizing other bioactive molecules, including those with potential pharmacological properties. For instance, it can be used as a precursor in the synthesis of sulfonamide derivatives, which have shown promise as antimicrobial agents .

Material Science Applications

Photophysical Properties

Research has indicated that 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one possesses interesting photophysical properties that make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for use in advanced display technologies .

Polymer Composites

The compound can also be integrated into polymer matrices to enhance their mechanical and thermal properties. Studies suggest that incorporating this compound into polymer composites can improve their stability and performance under various environmental conditions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Choudhuri et al. (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |

| Royal Society of Chemistry (2022) | Organic Synthesis | Utilized as a key reagent for synthesizing sulfonamide derivatives with enhanced antimicrobial properties. |

| Chemical Book (2020) | Material Science | Explored photophysical properties leading to potential applications in OLED technology development. |

Mecanismo De Acción

The mechanism by which 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the furan ring and tosyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared to chalcone derivatives and related propan-1-one analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects Electron-Withdrawing Groups: The tosyl group in the target compound enhances electrophilicity compared to analogs with electron-donating groups (e.g., dimethylamino in ). This property may facilitate nucleophilic substitution reactions.

Synthetic Routes

- Chalcone derivatives (e.g., JA2, ) are typically synthesized via Claisen-Schmidt condensation. The target compound likely requires additional steps, such as tosylation of a propan-1-one intermediate .

Biological Activities

- Chalcones with α,β-unsaturated ketones (e.g., JA2) exhibit antioxidant properties , while triazole hybrids (e.g., ) show anti-diabetic activity. The target compound’s tosyl group may confer unique bioactivity, though experimental validation is needed.

Actividad Biológica

1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one, also known by its CAS number 315241-74-8, is a compound of significant interest due to its potential biological activities. This compound features a bromophenyl group, a furan ring, and a tosyl group, which contribute to its chemical properties and biological interactions.

- Molecular Formula : C15H13BrO3S

- Molecular Weight : 351.23 g/mol

- Structure : The compound consists of a propanone backbone with substituents that enhance its reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The presence of the furan ring is particularly noted for enhancing antimicrobial efficacy.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in combating oxidative stress in biological systems. This activity is often attributed to the electron-donating ability of the furan and bromophenyl groups.

- Anti-inflammatory Effects : Some derivatives of related compounds have shown potential in reducing inflammation, suggesting that 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one may exhibit similar properties.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces inflammatory markers |

Case Studies and Research Findings

-

Antimicrobial Study :

A study evaluated the antimicrobial effects of various brominated compounds, including 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one. It was found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -

Antioxidant Activity :

In vitro assays demonstrated that the compound exhibited significant free radical scavenging activity. The mechanism was attributed to the electron-rich furan ring, which can donate electrons to neutralize reactive oxygen species (ROS) . -

Anti-inflammatory Potential :

Research involving cell line models indicated that this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one be confirmed experimentally?

- Methodological Answer : Utilize spectroscopic techniques such as -NMR and -NMR to identify proton and carbon environments, respectively. Infrared (IR) spectroscopy can confirm functional groups like the carbonyl (C=O) and sulfonyl (S=O) groups. High-resolution mass spectrometry (HRMS) provides molecular weight validation. For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, as demonstrated in crystallographic studies of analogous bromophenyl ketones .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow guidelines for toxic and irritant substances: use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert atmospheres to prevent degradation. Refer to safety data sheets (SDS) for specific hazards (e.g., flammability, toxicity) and emergency procedures (e.g., P301-P310 codes for ingestion response) .

Q. Which synthetic routes are effective for preparing 1-(4-Bromophenyl)-3-(furan-2-yl)-3-tosylpropan-1-one?

- Methodological Answer : A two-step approach is common:

Claisen-Schmidt Condensation : React 4-bromoacetophenone with furfuraldehyde under basic conditions to form the α,β-unsaturated ketone intermediate.

Tosylation : Protect the hydroxyl group (if present) using tosyl chloride (TsCl) in anhydrous dichloromethane with a base like pyridine. Monitor reaction progress via TLC .

Q. How can purity be assessed for this compound post-synthesis?

- Methodological Answer : Employ analytical techniques such as:

- HPLC : Quantify purity using a C18 column and UV detection.

- Melting Point Analysis : Compare observed values with literature data.

- Elemental Analysis : Verify C, H, N, S content to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). Cross-validate with SC-XRD results to confirm spatial arrangement of substituents .

Q. What role does the tosyl group play in modulating reactivity during synthetic modifications?

- Methodological Answer : The tosyl group acts as a protecting group for alcohols or amines, enhancing stability during reactions. Its electron-withdrawing nature can activate adjacent sites for nucleophilic attack. For example, in SN2 reactions, the tosyl leaving group facilitates substitution at the β-carbon .

Q. How does the furan ring influence the compound’s electronic properties and biological interactions?

- Methodological Answer : The furan ring contributes π-electron density, affecting charge distribution and dipole moments. Computational studies (e.g., DFT or molecular docking) can predict interactions with biological targets, such as enzyme active sites. Compare with analogs lacking the furan moiety to isolate its effects .

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., bioavailability)?

- Methodological Answer : Use QSAR models to correlate structural features (e.g., logP, polar surface area) with absorption parameters. Molecular dynamics simulations can assess membrane permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.